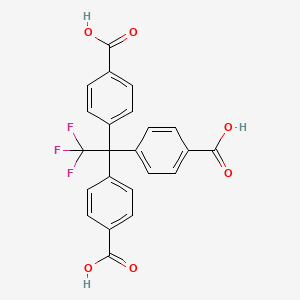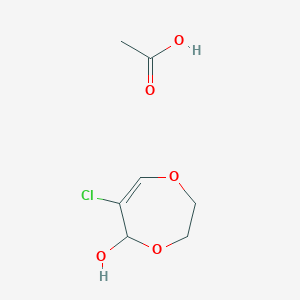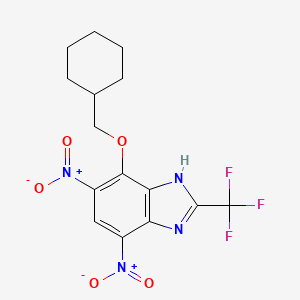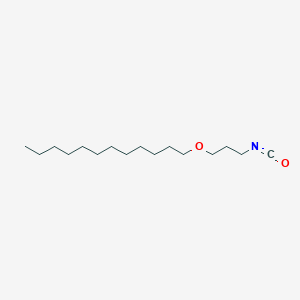![molecular formula C20H17N3 B14602805 3-Pyridinecarbonitrile, 6-methyl-4-phenyl-2-[(phenylmethyl)amino]- CAS No. 61006-44-8](/img/structure/B14602805.png)
3-Pyridinecarbonitrile, 6-methyl-4-phenyl-2-[(phenylmethyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarbonitrile, 6-methyl-4-phenyl-2-[(phenylmethyl)amino]- is a complex organic compound with a unique structure that includes a pyridine ring, a nitrile group, and various substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 6-methyl-4-phenyl-2-[(phenylmethyl)amino]- typically involves multi-step organic reactions. One common method includes the reaction of 3-pyridinecarbonitrile with appropriate reagents to introduce the methyl, phenyl, and phenylmethylamino groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridinecarbonitrile, 6-methyl-4-phenyl-2-[(phenylmethyl)amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify the nitrile group or other functional groups.
Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Pyridinecarbonitrile, 6-methyl-4-phenyl-2-[(phenylmethyl)amino]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism by which 3-Pyridinecarbonitrile, 6-methyl-4-phenyl-2-[(phenylmethyl)amino]- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact mechanism can vary depending on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Pyridinecarbonitrile, 4-methyl-2,6-bis((4-methylphenyl)amino)-5-((2-(trifluoromethyl)phenyl)azo)-
- 3-Cyanopyridine
- Nicotinic acid nitrile
Uniqueness
3-Pyridinecarbonitrile, 6-methyl-4-phenyl-2-[(phenylmethyl)amino]- is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
61006-44-8 |
|---|---|
Molekularformel |
C20H17N3 |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
2-(benzylamino)-6-methyl-4-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C20H17N3/c1-15-12-18(17-10-6-3-7-11-17)19(13-21)20(23-15)22-14-16-8-4-2-5-9-16/h2-12H,14H2,1H3,(H,22,23) |
InChI-Schlüssel |
LGXRUPBVLQRLLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=N1)NCC2=CC=CC=C2)C#N)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(4-Chlorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-YL]butan-1-one](/img/structure/B14602764.png)





![3-[(Phenoxycarbonyl)amino]phenyl carbonochloridate](/img/structure/B14602798.png)


